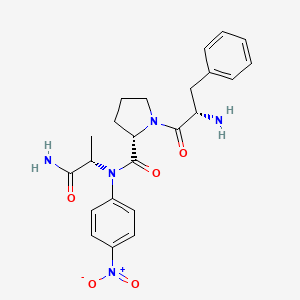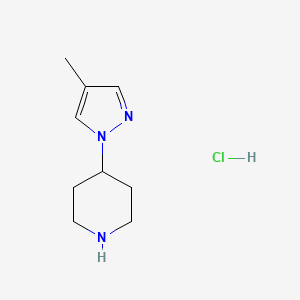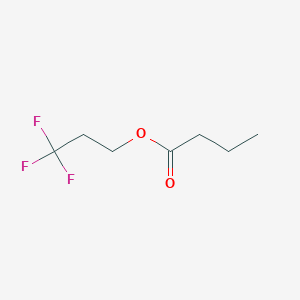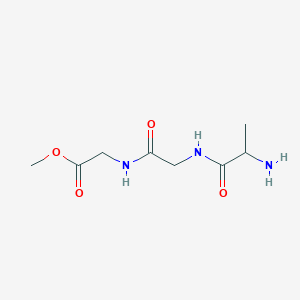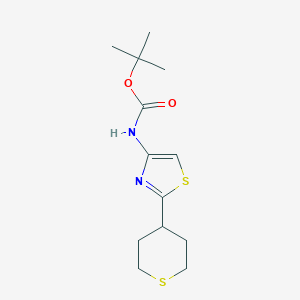
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a tetrahydrothiopyran ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the thiazole ring. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, strong oxidizing agents and acidic conditions are often required. Reduction reactions typically occur under basic conditions with the use of metal hydrides. Substitution reactions may require the presence of a catalyst and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate include:
- tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)amino)ethyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both the tetrahydrothiopyran and thiazole rings imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H20N2O2S2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(thian-4-yl)-1,3-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-10-8-19-11(14-10)9-4-6-18-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
ZJXYCGLGVYNQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



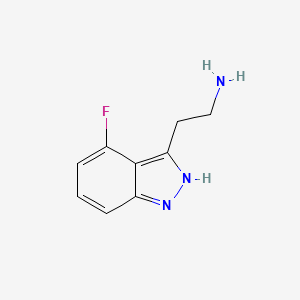
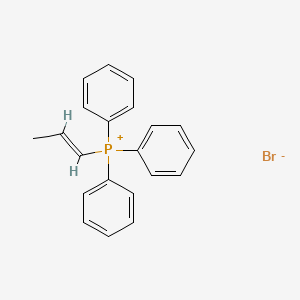
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
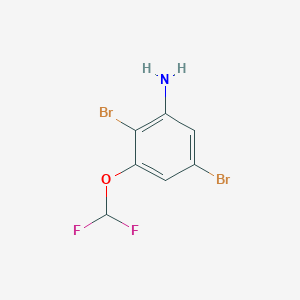
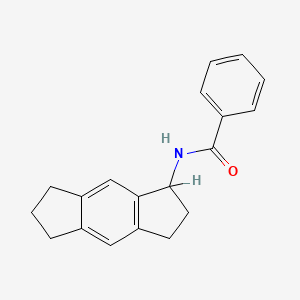
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)
